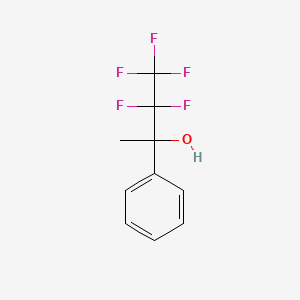

3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol

Description

Properties

CAS No. |

101417-69-0 |

|---|---|

Molecular Formula |

C10H9F5O |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

3,3,4,4,4-pentafluoro-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H9F5O/c1-8(16,7-5-3-2-4-6-7)9(11,12)10(13,14)15/h2-6,16H,1H3 |

InChI Key |

DGNSCPCUDMFPMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol typically involves the introduction of fluorine atoms into the butanol structure. One common method is the reaction of 2-phenylbutan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanone derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.

Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s five fluorines on the butanol chain distinguish it from analogs like 2-(3-chloro-4-fluorophenyl)butan-2-ol, which lacks fluorination on the aliphatic chain .

- Derivatives such as the amino hydrochloride salt (C₁₀H₉Cl₃F₅NO) retain the pentafluorinated butanol backbone but introduce additional functional groups (e.g., amino, dichlorophenyl), likely altering reactivity and solubility .

- Fully fluorinated analogs like decafluoro-3-pentanol exhibit extreme hydrophobicity and thermal stability due to complete fluorination, but their longer carbon chain may reduce steric accessibility compared to the target compound .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight (246.18 g/mol) compared to its amino hydrochloride derivative (360.54 g/mol) suggests differences in volatility and solubility .

- LogP values (octanol-water partition coefficients) are predicted to increase with fluorination, as seen in decafluoro-3-pentanol (LogP ~5.2), highlighting the target compound’s intermediate hydrophobicity .

Key Observations :

- The target compound’s inclusion in EINECS/EC inventories underscores its established commercial use and regulatory review, unlike analogs such as 2-(3-chloro-4-fluorophenyl)butan-2-ol, which lack documented regulatory oversight .

- Safety data gaps for most analogs necessitate caution in handling, particularly for amino-functionalized derivatives, which may pose unexplored toxicity risks .

Conclusion 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol occupies a unique niche among fluorinated alcohols due to its balanced fluorination pattern and phenyl substitution. However, further research is needed to elucidate its exact applications, toxicological profile, and performance relative to heavily fluorinated or functionally diversified derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.